Thioquinox
Overview
Description
Thioquinox, also known as 2H-(1,3)dithiolo(4,5-b)quinoxaline-2-thione, is a synthetic compound primarily used as an acaricide and fungicide. It is known for its effectiveness against various mites and some fungal pathogens. This compound has a molecular formula of C₉H₄N₂S₃ and a molecular mass of 236.34 g/mol .
Mechanism of Action
Target of Action
Thioquinox is a synthetic compound that was primarily used as an acaricide to control various mites on fruit . It also shows some fungicidal activity . The primary targets of this compound are the amino and mercapto groups of various enzymes .
Mode of Action
This compound interacts with its targets by binding with the amino and mercapto groups, resulting in the inhibition of various enzymes . This inhibition disrupts the normal functioning of the target organisms, leading to their eventual death .
Biochemical Pathways
It has been suggested that this compound may be involved in electron transport processes within and/or between certain bacteria . It may also serve protective roles by reacting with toxic compounds such as hydrogen sulfide .
Pharmacokinetics
It’s known that this compound is a synthetic compound with a molecular mass of 23634 . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The result of this compound’s action is the effective control of various mites on fruit, as well as some fungicidal activity . On a molecular level, the inhibition of various enzymes disrupts the normal functioning of the target organisms .
Biochemical Analysis
Biochemical Properties
Thioquinox plays a significant role in biochemical reactions, particularly in electron transport processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been identified as a redox-active molecule involved in electron transport within anaerobic methane-oxidizing microbial consortia . It contains a quinoxaline heterocyclic ring and a thiol group, which are crucial for its redox activity. This compound may also interact with sulfate-reducing bacteria, potentially serving protective roles by reacting with toxic compounds such as hydrogen sulfide .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s redox activity can impact cellular redox states, influencing the activity of redox-sensitive signaling pathways and transcription factors. This can lead to changes in gene expression and metabolic fluxes within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. Its quinoxaline ring and thiol group enable it to participate in redox reactions, which can lead to the activation or inhibition of specific enzymes. This compound may also interact with proteins involved in electron transport chains, influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in redox-sensitive processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced electron transport and protection against oxidative stress. At high doses, this compound can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions and electron transport. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic fluxes and metabolite levels. This compound’s redox activity can affect the balance of oxidized and reduced forms of biomolecules, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. This compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within cells to exert its effects .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, such as mitochondria or the endoplasmic reticulum, where it can participate in redox reactions and other biochemical processes. The localization of this compound can influence its activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thioquinox can be synthesized through the reaction of quinoxaline with carbon disulfide in the presence of a base. The reaction typically involves heating quinoxaline with carbon disulfide and a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically heated to around 100-150°C, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Thioquinox undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Thioquinox has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing heterocycles.
Biology: Investigated for its potential as an acaricide and fungicide, particularly in agricultural settings.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the formulation of pesticides and fungicides for agricultural use .
Comparison with Similar Compounds
Quinoxaline: A parent compound of thioquinox, known for its antimicrobial properties.
Sulfoxides and Sulfones: Oxidized derivatives of this compound with similar biological activities.
Thiols: Reduced derivatives of this compound with potential therapeutic applications
Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to effectively bind to amino and mercapto groups. This binding capability makes it a potent acaricide and fungicide, distinguishing it from other similar compounds. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in scientific research .
Properties
IUPAC Name |
[1,3]dithiolo[4,5-b]quinoxaline-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2S3/c12-9-13-7-8(14-9)11-6-4-2-1-3-5(6)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILERPRJWJPJZDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC(=S)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042471 | |
Record name | Thioquinox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-yellow odorless solid; [HSDB] | |
Record name | Thioquinox | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7425 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Slightly soluble in acetone, methanol. Anhydrous ethanol, -petroleum ether and kerosene, Insoluble in water, PRACTICALLY INSOL IN MOST ORG SOLVENTS | |
Record name | THIOQUINOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000006 [mmHg], 1X10-7 mm Hg at 20 °C | |
Record name | Thioquinox | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7425 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | THIOQUINOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Brownish yellow solid | |
CAS No. |
93-75-4 | |
Record name | Thioquinox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thioquinox [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioquinox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thioquinox | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOQUINOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DRA4L621C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | THIOQUINOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
180 °C | |
Record name | THIOQUINOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Thioquinox compared to other acaricides in controlling citrus mites?
A: Research indicates that this compound demonstrates comparable or superior effectiveness in controlling Panonychus citri (citrus red mite) compared to petroleum oil and other acaricides. Field applications of this compound provided adequate control and exhibited prolonged residual activity, influencing mite migration and mortality for 50-90 days post-treatment. []
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